Dichloro(1,5-cyclooctadiene)ruthenium(II)

Catalog No.
S730155
CAS No.
50982-12-2
M.F
C8H12Cl2Ru
M. Wt
280.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloro(1,5-cyclooctadiene)ruthenium(II)

CAS Number

50982-12-2

Product Name

Dichloro(1,5-cyclooctadiene)ruthenium(II)

IUPAC Name

(5Z)-cycloocta-1,5-diene;dichlororuthenium

Molecular Formula

C8H12Cl2Ru

Molecular Weight

280.2 g/mol

InChI

InChI=1S/C8H12.2ClH.Ru/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7?;;;

InChI Key

DMRVBCXRFYZCPR-PGUQZTAYSA-L

SMILES

Array

Synonyms

Dichloro(1,5-cyclooctadiene)-ruthenium; 1,5-Cyclooctadiene, Ruthenium Complex; (1,5-Cyclooctadiene)ruthenium(II) Chloride Polymer; 1,5-Cyclooctadienedichlororuthenium; Cyclooctadieneruthenium Dichloride; Dichloro(1,5-cyclooctadiene)ruthenium; Dichlo

Canonical SMILES

C1CC=CCCC=C1.Cl[Ru]Cl

Isomeric SMILES

C1C/C=C\CCC=C1.Cl[Ru]Cl

The exact mass of the compound Dichloro(1,5-cyclooctadiene)ruthenium(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dichloro(1,5-cyclooctadiene)ruthenium(II), CAS 50982-12-2, is a stable, well-defined Ru(II) organometallic complex. It serves as a crucial and versatile precursor for a wide range of homogeneous catalysts, particularly for olefin metathesis, hydrogenation, and various C-C bond-forming reactions.[1][2] Unlike cruder ruthenium sources like ruthenium trichloride hydrate (RuCl3·xH2O) or its poorly characterized polymeric form, this compound's defined monomeric or oligomeric structure and predictable reactivity make it a preferred starting material for applications demanding high reproducibility and catalytic efficiency.[3][4][5]

Substituting this compound with seemingly similar alternatives introduces significant processability and reproducibility risks. The polymeric form, [RuCl2(cod)]n, is notoriously insoluble in most organic solvents, leading to heterogeneous reaction mixtures, slow kinetics, and purification challenges.[5] Ruthenium(III) chloride hydrate (RuCl3·xH2O) is a less expensive but highly inconsistent precursor; its variable water content, mixture of oxidation states, and potential for containing various oxo- and hydroxy-chlorocomplexes can lead to poor reaction reproducibility.[4][6] Syntheses starting from RuCl3·xH2O often require harsh reducing conditions and high temperatures, complicating the preparation of sensitive downstream catalysts.[7] This well-defined Ru(II) complex bypasses these issues, providing a direct, soluble, and reliable entry point for synthesizing advanced ruthenium catalysts.

Superior Solubility Profile for Predictable Reaction Kinetics and Handling

A key procurement differentiator is the compound's solubility in common organic solvents, which stands in stark contrast to its polymeric form. While the target compound readily dissolves to form reactive intermediates, the polymer [RuCl2(cod)]n is characterized by its high insolubility in most organic solvents.[5] This poor solubility necessitates harsh reaction conditions, prolonged reaction times, and often results in lower yields of the desired downstream products due to the heterogeneous nature of the reaction.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataSoluble; enables homogeneous reactions.
Comparator Or BaselinePolymeric form [RuCl2(cod)]n: Highly insoluble.
Quantified DifferenceQualitatively significant (Soluble vs. Insoluble)
ConditionsStandard organic solvents used in organometallic synthesis (e.g., nitriles, chlorinated solvents).

Superior solubility ensures faster, more reproducible reactions and simplifies downstream processing by avoiding filtration of unreacted solids.

Enhanced Precursor Efficiency: Direct Route to Solvated Intermediates

This compound provides a direct and high-yielding route to synthetically valuable solvated intermediates. For example, refluxing the compound in propanenitrile yields the bis(propanenitrile) adduct, [RuCl2(C8H12)(C3H5N)2], in a 50% isolated yield after simple crystallization.[8] Similarly, an improved work-up procedure for the reaction in acetonitrile allows for the isolation of the corresponding bis(acetonitrile) intermediate in yields up to 87%.[5] These solvated complexes are versatile starting materials themselves, featuring labile nitrile ligands that are easily substituted, a significant advantage over the inert, insoluble polymeric form.

Evidence DimensionYield of Solvated Intermediate
Target Compound DataUp to 87% yield for [RuCl2(NCCH3)2(cod)].
Comparator Or BaselinePolymeric form [RuCl2(cod)]n, which requires conversion to a soluble form as the primary step.
Quantified DifferenceSignificantly higher effective yield and simpler process.
ConditionsReflux in acetonitrile or propanenitrile.

This demonstrates superior processability and efficiency as a precursor, saving time, and materials while providing access to key reactive intermediates that are difficult to obtain from the polymeric form.

Bypasses Inconsistent and Impure RuCl3·xH2O for Reproducible Catalyst Synthesis

Using RuCl3·xH2O as a precursor for ruthenium catalysts is often plagued by low reproducibility. The water content is not fixed, and commercial batches can contain significant and variable amounts of Ru(IV), oxo- and hydroxy- species, and even nitrosyl complexes.[4] This undefined composition can lead to inconsistent reaction times and variable product distributions. In contrast, Dichloro(1,5-cyclooctadiene)ruthenium(II) is a well-defined, neutral Ru(II) species, ensuring stoichiometric precision and eliminating the batch-to-batch variability inherent to hydrated ruthenium chloride.

Evidence DimensionPrecursor Compositional Purity
Target Compound DataDefined, crystalline Ru(II) complex with a fixed molecular formula.
Comparator Or BaselineRuCl3·xH2O: Variable water content, mixed oxidation states (Ru(III)/Ru(IV)), and presence of various oxo/hydroxy/chloro complexes.
Quantified DifferenceDefined stoichiometry vs. highly variable and impure composition.
ConditionsStandard laboratory and industrial procurement.

Choosing this defined precursor is critical for achieving reproducible results in catalysis, where precursor purity directly impacts catalyst activity, selectivity, and lifespan.

Reliable Precursor for Grubbs-Type Olefin Metathesis Catalysts

Due to its defined Ru(II) oxidation state and good solubility, this compound is an excellent starting material for the multi-step synthesis of first, second, and third-generation Grubbs catalysts used in Ring-Opening Metathesis Polymerization (ROMP) and other olefin metathesis reactions.[3][9] Its use avoids the unpredictable reduction and purification steps required when starting from RuCl3.

Synthesis of Ruthenium-Phosphine Complexes for Hydrogenation

The compound's favorable solubility and reactivity profile make it a preferred precursor for synthesizing a wide array of ruthenium-phosphine hydrogenation catalysts, such as RuCl2(PPh3)3.[3][10] The clean conversion from a soluble, well-defined Ru(II) source ensures higher yields and purity of the final phosphine complex compared to routes from insoluble polymers or inconsistent hydrates.

In-Situ Catalyst Generation for Homogeneous Reactions

For catalytic processes where a soluble ruthenium source is paramount, this compound is a suitable choice. Its ability to dissolve in organic media allows for the direct, in-situ formation of active catalysts upon addition of ligands, making it useful in reactions like transfer hydrogenation, where precursor solubility is critical for achieving consistent reaction kinetics and high conversions.[2][11]

Exact Mass

279.935946 Da

Monoisotopic Mass

279.935946 Da

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 156 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types